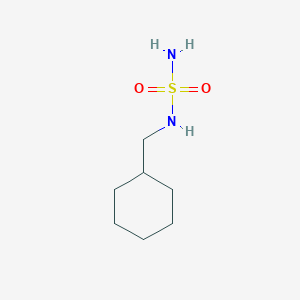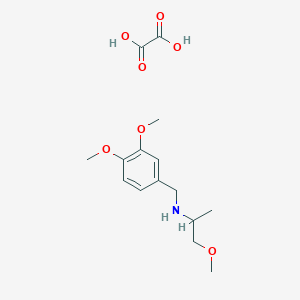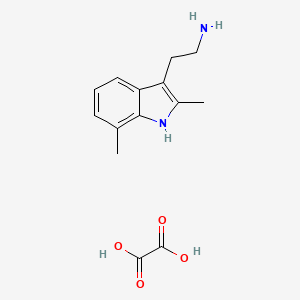amine hydrochloride CAS No. 1048640-53-4](/img/structure/B3077478.png)
[2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride
Vue d'ensemble
Description
“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1048640-53-4 . It has a molecular weight of 269.79 . The IUPAC name for this compound is 2-(1-cyclohexen-1-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.Applications De Recherche Scientifique
Dopamine D2 Receptor Ligands
Dopamine, a central neurotransmitter, plays a crucial role in the brain's reward and pleasure centers. The modulation of dopamine D2 receptors (D2Rs) is significant in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride, as a part of the 1,4-disubstituted aromatic cyclic amine group, may exhibit potential as a D2R modulator. High D2R affinity is associated with certain structural features including aromatic moieties, cyclic amines, and lipophilic fragments. Understanding the structure-activity relationship of such compounds can aid in the development of novel therapeutic agents targeting D2Rs (Jůza et al., 2022).
Amine-Functionalized Sorbents for PFAS Removal
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent environmental contaminants. Amine-functionalized sorbents, including those based on structures similar to 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride, have shown promise in PFAS removal from water sources. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. Innovative sorbent designs that incorporate amine functionalities can enhance the removal efficiency of PFAS, addressing a critical need in water treatment technologies (Ateia et al., 2019).
Metalloporphyrin-Catalyzed C-H Bond Functionalization
The functionalization of saturated C-H bonds is a key reaction in organic synthesis, with implications in biomimetic studies. Metalloporphyrin catalysts can facilitate the hydroxylation, amination, and carbenoid insertion of saturated C-H bonds, including those in cyclohexane derivatives akin to the cyclohexenyl part of 2-(1-Cyclohexen-1-yl)ethyl(4-fluorobenzyl)amine hydrochloride. Such reactions can achieve high selectivity and product turnover, offering a versatile tool for the synthesis of complex organic molecules (Che et al., 2011).
Mécanisme D'action
Mode of Action
It is known that the compound contains a cyclohexenyl group, which may interact with biological targets through various mechanisms
Biochemical Pathways
It is known that cyclohexene derivatives can undergo various reactions, leading to the formation of oxygenated products . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that cyclohexene derivatives can undergo various reactions, leading to the formation of oxygenated products . These products could potentially have various effects at the molecular and cellular level.
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSJDPDCQKZNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Cyclohexen-1-yl)ethyl](4-fluorobenzyl)amine hydrochloride | |
CAS RN |
1048640-53-4 | |
| Record name | Benzenemethanamine, N-[2-(1-cyclohexen-1-yl)ethyl]-4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048640-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/structure/B3077425.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)



![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)
